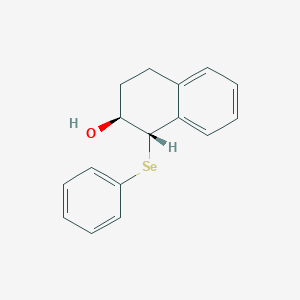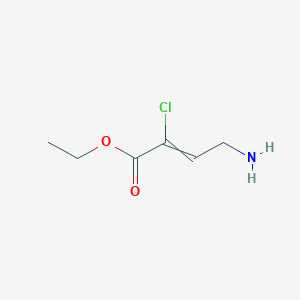![molecular formula C19H19N2OP B14176440 [1-(Diphenylphosphoryl)butyl]propanedinitrile CAS No. 922729-90-6](/img/structure/B14176440.png)
[1-(Diphenylphosphoryl)butyl]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Diphenylphosphoryl)butyl]propanedinitrile: is an organic compound that features a diphenylphosphoryl group attached to a butyl chain, which is further connected to a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Diphenylphosphoryl)butyl]propanedinitrile typically involves the reaction of diphenylphosphoryl chloride with a suitable butyl-containing precursor under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diphenylphosphoryl group, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can target the nitrile groups, converting them into primary amines under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Formation of diphenylphosphine oxide derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of various substituted phosphine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with transition metals that can be utilized in catalysis and material science .
Biology: In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors or modulators of biological pathways .
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including as anticancer agents or in drug delivery systems .
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties .
Mechanism of Action
The mechanism by which [1-(Diphenylphosphoryl)butyl]propanedinitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diphenylphosphoryl group can engage in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity . The nitrile groups can participate in coordination with metal ions, further modulating the compound’s activity .
Comparison with Similar Compounds
Diphenylphosphoryl azide: Known for its use in peptide synthesis and as a reagent in organic transformations.
Diphenylphosphine oxide: Commonly used in the synthesis of phosphine ligands and as a precursor in various organic reactions.
Uniqueness: [1-(Diphenylphosphoryl)butyl]propanedinitrile stands out due to its combination of a diphenylphosphoryl group with a butyl chain and a propanedinitrile moiety.
Properties
CAS No. |
922729-90-6 |
|---|---|
Molecular Formula |
C19H19N2OP |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
2-(1-diphenylphosphorylbutyl)propanedinitrile |
InChI |
InChI=1S/C19H19N2OP/c1-2-9-19(16(14-20)15-21)23(22,17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3-8,10-13,16,19H,2,9H2,1H3 |
InChI Key |
MWXILXRYRXSZKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(C#N)C#N)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Butoxy-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B14176375.png)
![4-[(5-Methyl-1,2-oxazol-4-yl)amino]naphthalene-1,2-dione](/img/structure/B14176378.png)
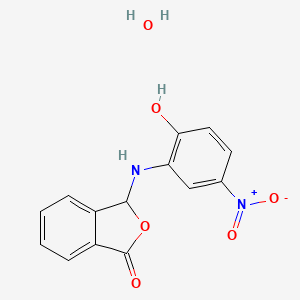
![4-(3-Chlorophenyl)-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14176391.png)
![4-[(E)-(4-Methoxy-3,5-dimethylphenyl)diazenyl]benzaldehyde](/img/structure/B14176394.png)

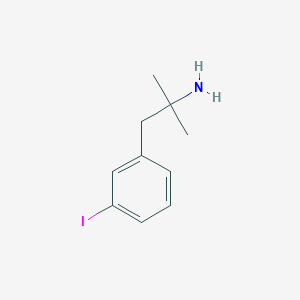
![5-[(4-Nitrophenyl)diazenyl]quinolin-8-ol;phosphoric acid](/img/structure/B14176404.png)
![3-(4-Methylphenyl)-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14176406.png)
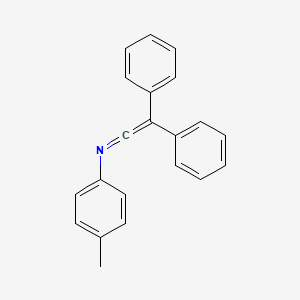

![3-(2-Methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B14176421.png)
